molecular formula C4H8N4O B13290636 4-(2-aminoethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

4-(2-aminoethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B13290636
M. Wt: 128.13 g/mol
InChI Key: XSOOBLLSNDVSDJ-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both amino and triazole functionalities makes it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylenediamine with a suitable nitrile or ester, followed by cyclization to form the triazole ring. The reaction conditions often require a catalyst and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(2-Aminoethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may be explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(2-aminoethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonamide: This compound also features an aminoethyl group but differs in its sulfonamide functionality.

    2-(4-Aminophenyl)ethylamine: Similar in having an aminoethyl group, but with a phenyl ring instead of a triazole ring.

    Dopamine: A well-known neurotransmitter with a similar aminoethyl group but different overall structure and function.

Uniqueness

4-(2-Aminoethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C4H8N4O

Molecular Weight

128.13 g/mol

IUPAC Name

4-(2-aminoethyl)-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C4H8N4O/c5-1-2-8-3-6-7-4(8)9/h3H,1-2,5H2,(H,7,9)

InChI Key

XSOOBLLSNDVSDJ-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=O)N1CCN

Origin of Product

United States

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